
2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide
Descripción general
Descripción
2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide, also known as HPAAH, is a chemical compound with potential applications in scientific research. This compound belongs to the class of hydrazones and has been studied for its various biological properties.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide is not fully understood. However, it has been proposed that 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide exerts its biological activity through the modulation of various signaling pathways. For example, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. Additionally, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to activate the Nrf2 signaling pathway, which plays a crucial role in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to exhibit various biochemical and physiological effects. For example, it has been found to increase the activity of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. Additionally, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to decrease the levels of reactive oxygen species, which are known to cause oxidative stress. Furthermore, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide in lab experiments is its potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has shown antimicrobial, anti-inflammatory, and anticancer activities, making it a potential candidate for the development of new antimicrobial agents, anti-inflammatory drugs, and anticancer drugs. However, one of the limitations of using 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide in lab experiments is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide. One of the future directions is to investigate its potential as a therapeutic agent for oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. Additionally, further studies are needed to investigate its potential as a new antimicrobial agent, anti-inflammatory drug, and anticancer drug. Furthermore, studies are needed to investigate the pharmacokinetics and toxicity of 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide in vivo, which will provide valuable information for its potential clinical application.
Conclusion:
In conclusion, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide is a chemical compound with potential applications in scientific research. It has been studied for its various biological properties, including its antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide exerts its biological activity through the modulation of various signaling pathways. 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to exhibit various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research on 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide, which will provide valuable information for its potential clinical application.
Aplicaciones Científicas De Investigación
2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been studied for its various biological properties, including its antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. It has been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has also shown antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has shown anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
2-hydroxy-2-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(15-11-5-2-6-12-15)17(21)19-18-13-7-10-14-8-3-1-4-9-14/h1-13,16,20H,(H,19,21)/b10-7+,18-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWCZYYPCFYQTM-CVUDBVLYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![isonicotinaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3866178.png)
![4-methoxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3866188.png)
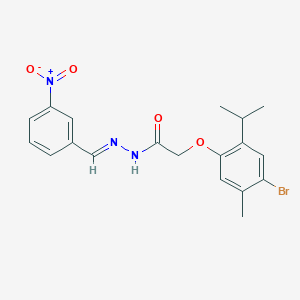
![(3S*,4S*)-4-(3-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-3-ol](/img/structure/B3866195.png)
![2-[(3-phenylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3866207.png)
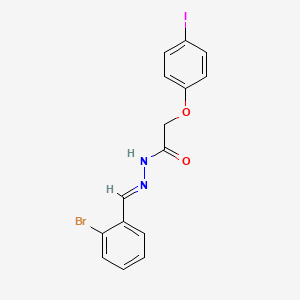
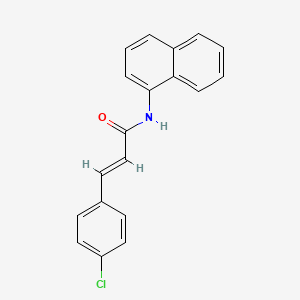
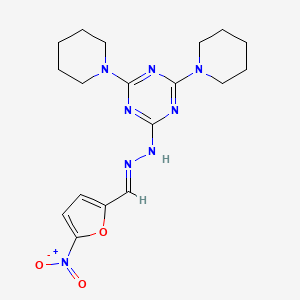
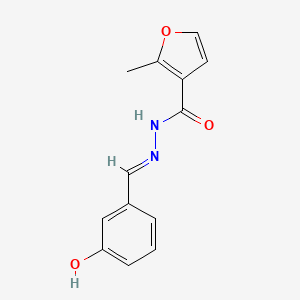
![4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide](/img/structure/B3866240.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866259.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3866269.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B3866277.png)